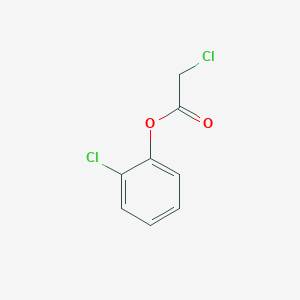

o-Chlorophenol chloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

1778-95-6 |

|---|---|

Molecular Formula |

C8H6Cl2O2 |

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(2-chlorophenyl) 2-chloroacetate |

InChI |

InChI=1S/C8H6Cl2O2/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4H,5H2 |

InChI Key |

JXRKGLWMAJPFNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OC(=O)CCl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)CCl)Cl |

Other CAS No. |

1778-95-6 |

Synonyms |

Chloroacetic acid 2-chlorophenyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for O Chlorophenol Chloroacetate

Esterification Routes Utilizing o-Chlorophenol Precursors

The primary methods for synthesizing o-chlorophenol chloroacetate (B1199739) involve the reaction of o-chlorophenol with a chloroacetylating agent. These methods are favored for their directness and the ready availability of the starting materials.

A prevalent and efficient method for the synthesis of o-chlorophenol chloroacetate is the direct reaction of o-chlorophenol with chloroacetyl chloride. ontosight.ai This reaction is a nucleophilic acyl substitution where the hydroxyl group of o-chlorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride gas that is liberated during the reaction. ontosight.ai The use of a base drives the equilibrium towards the product side, ensuring a high conversion rate.

An alternative to using highly reactive chloroacetyl halides is the reaction of o-chlorophenol with chloroacetic acid or its ester derivatives. This method often requires a catalyst and different reaction conditions. For instance, o-chlorophenol can be reacted with chloroacetic acid in an alkaline environment, followed by acidification to yield the corresponding phenoxyacetic acid. google.com This Williamson ether synthesis-like approach involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the chloroacetic acid derivative. smolecule.com

A study on the synthesis of 2-(2-Chlorophenoxy)acetohydrazide begins with the reaction of o-chlorophenol and ethyl chloroacetate in the presence of potassium carbonate in acetone (B3395972). smolecule.com This nucleophilic substitution reaction requires heating at 80°C for 18 hours to form the intermediate phenoxy ester. smolecule.com The kinetics of such reactions are influenced by the strength of the base, the solvent polarity, and the reaction temperature.

Microwave irradiation has been explored as a method to accelerate these reactions. A general procedure for the synthesis of phenoxyacetic acid derivatives involves the microwave-assisted reaction of a phenol with ethyl chloroacetate in the presence of potassium carbonate and potassium iodide in DMF. chemicalbook.com This is followed by hydrolysis with sodium hydroxide (B78521), also under microwave irradiation, significantly reducing reaction times. chemicalbook.com

Various catalytic systems can be employed to facilitate the esterification of o-chlorophenol and its derivatives. In the context of reacting phenols with chloroacetic acid or its esters, bases like potassium carbonate are commonly used to deprotonate the phenol, thereby increasing its nucleophilicity. smolecule.comjapsonline.com

For the esterification of chloroacetic acid with alcohols, which shares mechanistic similarities with the formation of this compound from chloroacetic acid, various catalysts have been investigated. Lewis acids such as zinc methanesulfonate (B1217627) have been shown to be effective catalysts. researchgate.net In a study on the esterification of chloroacetic acid with isopropanol, lanthanide methanesulfonates exhibited the best catalytic activity, achieving high yields. researchgate.net Palladium-based catalysts are also noted for their effectiveness in the hydrodechlorination of chlorophenols, a related field of chlorophenol chemistry. researchgate.net

Furthermore, research into the regioselective chlorination of phenols has highlighted the use of Lewis basic selenoether catalysts to achieve high ortho-selectivity. nsf.gov While not directly for esterification, this demonstrates the use of sophisticated catalytic systems to control reactivity in phenol chemistry.

Novel Synthetic Strategies for this compound Frameworks

Beyond traditional esterification, novel synthetic strategies are continuously being developed. One such innovative approach involves the nucleophilic chlorination of quinone monoketals. An unexpected reaction led to a general method for preparing multisubstituted phenols, including o-chlorophenols, in good to high yields under mild conditions using N,N′-dimethylhydrazine dihydrochloride. nih.govrsc.org This formal SN2′ substitution by chloride at the α-position of the carbonyl group followed by aromatization presents a new pathway to o-chlorophenol precursors, which can then be esterified. nih.gov

Continuous flow chemistry offers another modern approach to synthesis. The homologation of esters through continuous flow Claisen reactions with chloroacetic acid and LiHMDS has been reported. nih.gov This method allows for the efficient generation and reaction of unstable chloroacetate dianion intermediates under mild and scalable conditions. nih.gov Such a technique could potentially be adapted for the synthesis of this compound, offering advantages in terms of safety, scalability, and reaction control. ucc.ie

Process Optimization and Scale-Up Investigations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates thorough process optimization and scale-up investigations. This involves a systematic study of reaction parameters to maximize yield and selectivity while ensuring process safety and economic viability.

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently. Experimental design methodologies, such as the Plackett-Burman design and response surface methodology, are powerful tools for screening significant variables and determining their optimal levels. researchgate.netresearchgate.net

For the synthesis of related compounds, studies have systematically varied parameters such as the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time to enhance product yield. For example, in the synthesis of o-chloroacetaminophenol, the molar ratio of o-aminophenol to chloroacetyl chloride and the amount of solvent were found to significantly impact the yield. google.com

Similarly, in the alkylation of p-chlorophenol, temperature, the molar ratio of reactants, and the amount of sulfuric acid were identified as the main effective variables. researchgate.net A mathematical model was developed to predict the yield under various conditions, demonstrating the power of a systematic approach to optimization. researchgate.net

The choice of solvent and base is also crucial. For the synthesis of ethyl 2-(3-chlorophenoxy)acetate, potassium carbonate is often preferred over sodium hydroxide for milder reaction conditions and better control over side reactions. Continuous flow synthesis has also been shown to improve yield and reduce reaction times compared to traditional batch processes, highlighting a scalable approach for industrial applications.

Below is a data table summarizing the optimization of various related reactions, which can inform the optimization of this compound synthesis.

| Product | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Chloroacetaminophenol | o-Aminophenol, Chloroacetyl chloride | - | 1,2-Dichloroethane | 45-85 | 3 | 90.2 | google.com |

| 2-(2-Chlorophenoxy)acetohydrazide Intermediate | o-Chlorophenol, Ethyl chloroacetate | Potassium carbonate | Acetone | 80 | 18 | - | smolecule.com |

| Ethyl 2-(4-chlorophenoxy)acetate | 4-Chlorophenol (B41353), Ethyl chloroacetate | Potassium carbonate, KI | Acetone | Reflux | 8 | - | japsonline.com |

| Isopropyl chloroacetate | Chloroacetic acid, Isopropanol | Zinc methanesulfonate | Cyclohexane | 85-90 | 2.5 | 96.2 | researchgate.net |

| 3-Chlorophenoxyacetic acid | 3-Chlorophenol (B135607), Ethyl chloroacetate | K2CO3, KI, PEG-600 | DMF | Microwave | <0.2 | 88 | chemicalbook.com |

Emerging Methodologies for Yield Enhancement and Purity

Conventional esterification methods often face challenges such as long reaction times, moderate yields, and the use of hazardous solvents. To address these limitations, researchers have explored several innovative techniques that enhance both the yield and purity of the final product while often aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. turkjps.org While direct studies on the microwave-assisted synthesis of this compound are not widely published, the application of this method to structurally similar compounds demonstrates its significant potential. For instance, the synthesis of thioether derivatives from 4-chlorophenol and ethyl 2-chloroacetate under microwave irradiation shows a substantial increase in yield and a drastic reduction in reaction time compared to conventional heating methods. mdpi.com In one specific example, the yield for a key intermediate step increased from 65% with conventional heating over 8 hours to 81% in just 15 minutes using microwave assistance. mdpi.comnih.gov This efficiency is a hallmark of microwave-assisted techniques, which are attractive for their reduced pollution, low cost, and high yields. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Structurally Related Reaction A comparative example illustrating the efficiency gains of microwave irradiation in the synthesis of a 1,2,4-triazole (B32235) derivative from a chlorophenol precursor.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8 hours | 65% |

| Microwave Irradiation (90 °C) | 15 minutes | 81% |

Data sourced from a study on a multi-step reaction starting with 4-chlorophenol and ethyl 2-chloroacetate. mdpi.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is another advanced methodology that significantly improves reaction rates and yields in heterogeneous reaction systems, where reactants are located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comias.ac.in In the context of synthesizing this compound, the reaction typically involves the sodium or potassium salt of o-chlorophenol (which is soluble in water) and chloroacetyl chloride (which is soluble in an organic solvent).

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the o-chlorophenoxide anion from the aqueous phase into the organic phase. dalalinstitute.com Once in the organic phase, the anion can readily react with the chloroacetyl chloride. This technique offers numerous benefits:

Increased Reaction Rates: By overcoming the phase barrier, the reaction proceeds much faster than it would in a simple biphasic mixture. dalalinstitute.com

Milder Reaction Conditions: PTC can often be performed at lower temperatures and with less aggressive reagents. crdeepjournal.org

Elimination of Hazardous Solvents: It can eliminate the need for expensive, anhydrous, or hazardous solvents that would be required to dissolve both reactants in a single phase. dalalinstitute.com

Reduced Byproducts: The controlled reaction environment can lead to fewer side reactions and a purer final product. dalalinstitute.com

Solid-liquid phase-transfer catalysis (S-L PTC) is a variation where the catalyst transfers the anion from a solid salt into the organic phase, which can be advantageous by increasing reaction rates and selectivity while avoiding the presence of water altogether. crdeepjournal.org

Solvent-Free Mechanochemical Synthesis

A more recent innovation is the use of mechanochemistry, such as ball milling, to conduct reactions in a solvent-free environment. For the synthesis of a related compound, 2,4-dichlorophenyl chloroacetate, a method involving the milling of 2,4-dichlorophenol (B122985) and chloroacetic acid with a catalytic amount of p-toluenesulfonic acid resulted in an 82% yield with 99% purity in just 2 hours. This approach is highly aligned with green chemistry principles by eliminating solvent waste and often improving energy efficiency.

Studies on Reagent Ratios and Solvent Effects in Esterification

The classical Fischer-Speier esterification is an equilibrium-limited reaction. Optimizing the yield requires a careful manipulation of reaction conditions to shift the equilibrium toward the products, in accordance with Le Châtelier's principle.

Impact of Reagent Ratios

The esterification of a phenol (or alcohol) with a carboxylic acid (or its derivative) is a reversible process. researchgate.net To maximize the yield of the ester, an excess of one of the reactants is commonly used. In a study of the esterification between acetic acid and ethanol, it was demonstrated that increasing the molar ratio of the alcohol significantly drives the reaction forward. masterorganicchemistry.com While using equimolar amounts of the acid and alcohol resulted in a 65% yield at equilibrium, using a tenfold excess of the alcohol pushed the yield to 97%. masterorganicchemistry.com This principle is directly applicable to the synthesis of this compound, where using an excess of either o-chlorophenol or, more commonly, the acylating agent (chloroacetyl chloride) can substantially increase the conversion to the desired ester product.

Table 2: Effect of Molar Ratio on Esterification Yield General principle illustrated by the reaction of acetic acid and ethanol, applicable to Fischer esterification processes.

| Molar Ratio (Alcohol:Acid) | Equilibrium Yield of Ester (%) |

|---|---|

| 1 : 1 | 65% |

| 10 : 1 | 97% |

| 100 : 1 | 99% |

Data sourced from a general study on Fischer esterification. masterorganicchemistry.com

Influence of Solvents in Esterification

The choice of solvent plays a critical role in the rate and outcome of esterification reactions. The solvent not only dissolves the reactants but can also influence the reaction mechanism and the position of the equilibrium. In acid-catalyzed esterifications, the basicity of the solvent is a dominant parameter affecting the reaction rate. imperial.ac.uk A solvent with high hydrogen bond basicity can compete with the carbonyl oxygen of the carboxylic acid for the acid catalyst (proton), thereby reducing the concentration of the reactive protonated intermediate and slowing the reaction. imperial.ac.uk Therefore, solvents with low basicity are generally preferred to achieve higher esterification rates. imperial.ac.uk

Furthermore, solvents can affect the activation energy of the reaction. Studies on related esterifications have shown that changing the solvent can alter the activation energy by a significant margin, thereby directly impacting the reaction kinetics. For reactions that produce water as a byproduct, using a solvent such as toluene (B28343) or benzene (B151609) in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, which effectively shifts the equilibrium towards the product and leads to a higher yield. masterorganicchemistry.com

Table 3: Influence of Solvent Properties on Acid-Catalyzed Esterification

| Solvent Property | Effect on Reaction | Rationale |

|---|---|---|

| High Basicity | Decreases Reaction Rate | The solvent competes with the reactant for the acid catalyst, reducing the concentration of the activated species. imperial.ac.uk |

| Low Basicity | Increases Reaction Rate | More of the acid catalyst is available to protonate the reactant, accelerating the rate-determining step. imperial.ac.uk |

| Polarity | Affects Solubility & Activation Energy | The solvent must adequately dissolve reactants. Changes in polarity can also alter the energy of transition states. |

| Azeotropic Properties with Water | Increases Final Yield | Allows for the removal of water, a reaction byproduct, which drives the equilibrium toward the formation of the ester. masterorganicchemistry.com |

Advanced Spectroscopic and Structural Characterization of O Chlorophenol Chloroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For o-Chlorophenol chloroacetate (B1199739), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are instrumental in confirming its structure.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry

While specific, experimentally determined ¹H NMR spectral data for o-chlorophenol chloroacetate, such as precise chemical shifts and coupling constants, are not widely available in public databases, the expected spectrum can be predicted based on the analysis of structurally similar compounds. The aromatic protons on the o-chlorophenyl ring would exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the chloroacetate group. The methylene (B1212753) protons of the chloroacetate moiety would appear as a singlet further upfield, likely in the range of 4.0 to 4.5 ppm vaia.com. The integration of these signals would correspond to the number of protons in each environment, confirming the presence of four aromatic protons and two methylene protons.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Determination

Similar to ¹H NMR, detailed experimental ¹³C NMR data for this compound is not readily found in publicly accessible sources. However, based on related structures, the carbon framework can be predicted. The spectrum would show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the range of 165-175 ppm. The carbons of the aromatic ring would appear between approximately 120 and 150 ppm, with the carbon atom bonded to the chlorine atom and the one bonded to the oxygen of the ester showing distinct chemical shifts due to the electronic effects of these substituents. The methylene carbon of the chloroacetate group would be found further upfield.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption peak in the region of 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester linkage would likely produce a signal in the 1100-1300 cm⁻¹ range. Furthermore, a characteristic absorption band corresponding to the C-Cl stretching vibration of both the aromatic chloride and the chloroacetyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural information of a compound through its fragmentation pattern. The molecular formula of this compound is C₈H₆Cl₂O₂.

Analysis of the isotopic pattern in the mass spectrum is particularly informative due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak (M⁺) region for this compound would exhibit a characteristic pattern of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities corresponding to the statistical probability of the different isotopic combinations.

Upon ionization, the molecule would undergo fragmentation. A likely fragmentation pathway would involve the cleavage of the ester bond, leading to the formation of a prominent ion corresponding to the o-chlorophenoxy radical cation or the o-chlorophenol cation (m/z 128), as has been observed in the mass spectrum of the related compound 2-chlorophenyl acetate (B1210297). nih.gov Another expected fragmentation would be the loss of the chloroacetyl group, also contributing to the understanding of the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Compound Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is particularly well-suited for the analysis of chlorophenols and their derivatives in various matrices.

X-ray Diffraction (XRD) Studies for Crystalline Structure and Conformational Analysis

The fundamental principle of X-ray diffraction is the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. When a beam of monochromatic X-rays interacts with a crystalline material, the regularly spaced atoms act as a diffraction grating, leading to a unique diffraction pattern of constructive and destructive interference. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a detailed model of the molecular and crystal structure can be derived.

Hypothetical Single-Crystal XRD Analysis

Single-crystal X-ray diffraction is the most powerful method for obtaining a complete and unambiguous structural determination of a molecule. iastate.edu This technique requires a well-ordered single crystal of the compound, typically with dimensions on the order of micrometers. If a suitable single crystal of this compound were to be grown, a detailed analysis of its crystal structure could be performed.

The resulting crystallographic data would provide a wealth of information, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom within the asymmetric unit. This information is typically presented in a standardized format, such as a Crystallographic Information File (CIF).

Illustrative Crystallographic Data for this compound

The following data is hypothetical and for illustrative purposes only, as no publicly available crystal structure of this compound has been identified.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₆Cl₂O₂ |

| Formula Weight | 205.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 971.4(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.401 |

From these data, a detailed picture of the molecular structure can be built. Key bond lengths and angles can be determined with high precision, providing insight into the electronic and steric effects within the molecule.

Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| C(1)-Cl(1) | 1.745(3) | O(1)-C(7)-O(2) | 123.5(4) |

| C(7)-O(1) | 1.358(4) | C(2)-C(1)-O(1) | 118.9(3) |

| C(7)=O(2) | 1.201(5) | C(1)-O(1)-C(7) | 117.2(3) |

| C(8)-Cl(2) | 1.772(4) | O(1)-C(7)-C(8) | 110.1(3) |

Conformational Analysis from XRD

A key aspect of the structural characterization of this compound would be the determination of its conformational preferences. nih.gov X-ray crystallography can precisely define the torsion angles between different parts of the molecule. researchgate.net For instance, the dihedral angle between the plane of the phenyl ring and the plane of the chloroacetate group would reveal the extent of rotation around the C(1)-O(1) bond. This conformation is influenced by a balance of electronic effects, such as conjugation, and steric hindrance between the ortho-chloro substituent and the chloroacetate moiety.

The packing of the molecules within the crystal lattice, governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces, would also be revealed. These interactions can influence the observed conformation in the solid state.

Powder X-ray Diffraction (PXRD)

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide valuable structural information. jst.go.jp This technique is performed on a polycrystalline sample, which consists of a large number of randomly oriented microcrystals. The resulting diffraction pattern is a series of peaks at different scattering angles (2θ). While PXRD provides less detailed information than its single-crystal counterpart, it is a powerful tool for phase identification, purity analysis, and, in some cases, for the determination of the crystal system and unit cell parameters. iastate.edu For this compound, PXRD could be used to confirm its crystalline nature and to identify any potential polymorphs (different crystalline forms of the same compound).

Reaction Mechanisms and Chemical Transformations of O Chlorophenol Chloroacetate

Nucleophilic Substitution Pathways at the alpha-Carbon of the Chloroacetate (B1199739) Moiety

The most prominent reaction pathway for o-chlorophenol chloroacetate involves the chloroacetate group. The chlorine atom attached to the alpha-carbon (the carbon adjacent to the carbonyl group) is an excellent leaving group, making this position highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups by reacting the compound with different nucleophiles.

Common nucleophiles include amines, thiols, and alcohols. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) displaces the chloride to form the corresponding hydrazide derivative, a key intermediate for synthesizing more complex heterocyclic structures. chem-soc.siderpharmachemica.com Similarly, sulfur-based nucleophiles readily react at the alpha-carbon. The reaction of a chloroacetate derivative with ethyl mercaptoacetate (B1236969) in the presence of a base like potassium carbonate leads to the formation of a thioether. biointerfaceresearch.com Another example is the reaction with o-aminothiophenol, which results in the formation of a benzothiazine derivative through initial nucleophilic attack by the thiol group, followed by intramolecular cyclization. biointerfaceresearch.com

These substitution reactions are foundational for using this compound as a building block in the synthesis of various target molecules.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol, Reflux | Acetic Acid Hydrazide Derivative | derpharmachemica.com |

| Ethyl Mercaptoacetate | Potassium Carbonate, DMF, Heat | Thioether Derivative | biointerfaceresearch.com |

| o-Aminothiophenol | Potassium Carbonate, DMF, Heat | Benzothiazine Derivative | biointerfaceresearch.com |

Electrophilic Reactivity Profiles of the Chloroacetyl Group

The chloroacetyl group is characterized by significant electrophilicity. The electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen create a highly electron-deficient carbonyl carbon. This makes the chloroacetyl group a potent electrophile, susceptible to attack by nucleophiles at the carbonyl center, often leading to acyl substitution.

A classic transformation that highlights the electrophilic character of an acyl group is the Fries rearrangement. While specific studies on this compound are not detailed, analogous compounds like 2,4-dichlorophenyl chloroacetate undergo this reaction with a Lewis acid catalyst (e.g., aluminum chloride). In this rearrangement, the chloroacetyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring, forming a hydroxyacetophenone derivative. This intramolecular reaction demonstrates the ability of the chloroacetyl moiety to act as an electrophile that attacks the electron-rich aromatic ring.

Reactivity of the Chlorinated Aromatic Ring in this compound

The aromatic ring of this compound contains two substituents: a chlorine atom and a chloroacetoxy group. Both groups are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene (B151609). However, they are also ortho, para-directors.

The outcome of further substitution on the aromatic ring is determined by the combined directing effects of these two groups. The chloroacetoxy group directs incoming electrophiles to positions 2 (ortho) and 4 (para) relative to the oxygen. The existing chlorine atom is at position 2. Therefore, the primary sites for electrophilic attack would be positions 4 and 6. For example, the chlorination of o-chlorophenol itself, the precursor to the title compound, readily yields 2,4-dichlorophenol (B122985), demonstrating the preference for substitution at the para position. google.comgoogle.com This suggests that electrophilic substitution on this compound, such as nitration or further halogenation, would likely occur at the C4 and C6 positions of the phenyl ring.

Mechanistic Investigations into Derivative Formation and Subsequent Reactions

The reactivity of this compound makes it a valuable intermediate for synthesizing a variety of derivatives, particularly heterocyclic compounds. The general strategy involves an initial nucleophilic substitution at the alpha-carbon, followed by intramolecular cyclization or further functionalization.

For example, the synthesis of 4-((8-((2H-benzo[b] ontosight.aigoogle.comthiazin-3-yl)oxy)quinolin-5-yl)azo)-N-(pyrimidin-2-yl)benzenesulfonamide was achieved starting from a complex chloroacetate derivative. The key step involved reacting the chloroacetate with o-aminothiophenol. biointerfaceresearch.com The mechanism proceeds via an initial SN2 attack by the highly nucleophilic sulfur atom on the alpha-carbon to displace the chloride. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the stable benzothiazine ring system. biointerfaceresearch.com

In another synthetic route, chloroacetate derivatives are reacted with hydrazine hydrate to produce hydrazides. chem-soc.siderpharmachemica.com These hydrazides are versatile intermediates that can be condensed with aldehydes to form hydrazones, which can subsequently be cyclized to generate various five-membered heterocycles like thiazolidinones. chem-soc.si

Table 2: Synthesis of Derivatives from Chloroacetate Intermediates

| Starting Material Type | Reagents | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Chloroacetate Derivative | o-Aminothiophenol, K2CO3 | Thioether | Benzothiazine | biointerfaceresearch.com |

| Chloroacetate Derivative | Hydrazine Hydrate | Hydrazide | Thiazolidinone (after further steps) | chem-soc.si |

Theoretical and Computational Chemistry Studies on O Chlorophenol Chloroacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometric properties of molecules. While direct DFT studies on o-chlorophenol chloroacetate (B1199739) are not prominent in the literature, research on o-chlorophenol and other chlorinated phenols offers significant insights. researchgate.net DFT calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ekb.eg

For chlorophenols, the HOMO-LUMO gap is influenced by the number and position of chlorine atoms. nih.gov In o-chlorophenol chloroacetate, the addition of the electron-withdrawing chloroacetate group is expected to lower the energy of both the HOMO and LUMO orbitals compared to o-chlorophenol. The chloroacetyl group, in particular, would significantly lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap. This suggests that this compound would be more reactive and susceptible to nucleophilic attack than its parent phenol (B47542). DFT calculations provide precise values for these orbital energies and the resulting energy gap. nih.gov

Table 1: Representative Frontier Orbital Data for Related Compounds (Calculated via DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Chlorophenol (B165306) | -3.813 | -0.055 | 3.758 |

| 2,5-Dichlorobenzene-1,4-diol | -6.83 | -1.50 | 5.33 |

This table presents data from related chlorophenol compounds to illustrate typical values. Data for this compound is not available but would follow similar trends. ekb.egresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, allowing for the prediction of its reactive sites. dokumen.pub The MEP map displays regions of negative electrostatic potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP map would reveal several key features:

Negative Potential: High electron density would be located around the oxygen atoms of the ester's carbonyl group and the phenolic ether oxygen, as well as on the chlorine atom of the chloroacetyl group. These represent the primary sites for interaction with electrophiles.

Positive Potential: A significant region of positive potential would be centered on the carbonyl carbon of the ester group, making it a prime target for nucleophiles. The hydrogen atoms on the aromatic ring would also exhibit positive potential.

The MEP map provides a clear visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis.

Ab Initio Molecular Orbital Calculations for Energetic and Structural Properties

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental computational techniques that solve the Schrödinger equation without relying on empirical parameters. unram.ac.id These methods are often used to obtain highly accurate energetic and structural information.

Studies on chlorophenols using ab initio methods have systematically investigated properties like stability, acidity, and the influence of intramolecular hydrogen bonding. researchgate.net For instance, ab initio calculations have confirmed that o-chlorophenols are generally more stable than their meta or para isomers due to the stabilizing effect of the intramolecular hydrogen bond. researchgate.net While this compound lacks this specific interaction, ab initio calculations would be invaluable for determining its ground state energy, rotational barriers (e.g., rotation around the C-O ester bond), and vibrational frequencies with a high degree of accuracy. Comparing results from ab initio methods with those from DFT is a common practice to validate the findings of both approaches. ru.nl

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of a molecule's conformational landscape—the full range of shapes it can adopt—and its interactions with other molecules, such as solvents or biological macromolecules. umanitoba.ca

An MD simulation of this compound would be particularly insightful for:

Conformational Flexibility: The molecule has several rotatable bonds, including the bond between the aromatic ring and the ester oxygen, and the bonds within the chloroacetate group. MD simulations can map the energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: Placing the molecule in a simulated solvent box (e.g., water) would reveal how it interacts with its environment. This is crucial for understanding its solubility, stability in solution, and how it might orient itself when approaching a reaction partner.

Such simulations provide a dynamic picture of the molecule that complements the static information obtained from DFT and ab initio calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Kinetics and Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules (described by computational "descriptors") with their experimental properties. springernature.commdpi.com These models are widely used to predict properties like boiling point, solubility, and reaction rate constants for new or untested compounds. semanticscholar.org

For chlorinated phenols, QSPR models have been successfully developed to predict properties such as anaerobic biodegradation rates and environmental fate. nih.govmdpi.com A QSPR model for this compound could be constructed to predict its reaction kinetics for a specific process, such as hydrolysis or reaction with a biological target. The process would involve:

Calculating a wide range of molecular descriptors for a series of related compounds using computational chemistry. Descriptors can include electronic (e.g., HOMO/LUMO energies), steric, and topological indices.

Measuring the property of interest (e.g., reaction rate) for this series of compounds.

Using statistical methods to build a mathematical equation linking the descriptors to the property.

Using the resulting model to predict the property for this compound based on its calculated descriptors.

Computational Mechanistic Elucidation of Reaction Pathways and Transition States

For this compound, a key reaction of interest would be its hydrolysis back to o-chlorophenol and chloroacetic acid. A computational study could investigate different potential mechanisms (e.g., acid-catalyzed, base-catalyzed, or neutral hydrolysis). The calculations would involve:

Locating Transition States: Identifying the precise geometry and energy of the transition state for each step of the proposed mechanism.

Calculating Activation Barriers: Determining the energy difference between the reactants and each transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that each transition state correctly connects the intended reactant and product.

These studies provide fundamental insights into a molecule's reactivity that are often difficult to obtain through experimental means alone. acs.org

Applications in Organic Synthesis and Advanced Materials Science of O Chlorophenol Chloroacetate

Building Block Utility in Heterocyclic Compound Synthesis

o-Chlorophenol chloroacetate (B1199739) serves as a valuable precursor in the synthesis of various heterocyclic compounds. These cyclic structures, containing atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, particularly medicinal chemistry. wisdomlib.org The reactivity of the chloroacetyl group in o-chlorophenol chloroacetate allows for cyclization reactions to form rings.

For instance, the reaction of this compound with hydrazides can lead to the formation of oxadiazole rings. turkjps.org Similarly, its reaction with thioamides can yield thiazole (B1198619) derivatives. nih.gov These heterocyclic systems are often associated with a broad spectrum of biological activities. wisdomlib.org Research has demonstrated the synthesis of azocine (B12641756) derivatives, an eight-membered heterocyclic compound containing nitrogen, starting from o-chlorophenol derivatives. These azocine compounds have shown notable antifungal properties. wisdomlib.org

Intermediate in the Preparation of Functionally Substituted Aromatic Derivatives

The structure of this compound makes it an ideal intermediate for introducing specific functional groups onto an aromatic ring. The chloroacetate group can be hydrolyzed to a hydroxyl group, which can then be further modified. patsnap.com The chlorine atom on the phenyl ring can also participate in various substitution reactions, allowing for the introduction of other functionalities.

A significant application is in the synthesis of phenoxyacetic acid derivatives. patsnap.comwipo.intchemicalbook.com By reacting o-chlorophenol with chloroacetic acid, o-chlorophenoxyacetic acid is formed. google.com This compound can then undergo further reactions, such as chlorination, to produce commercially important herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). google.comgoogle.com The ability to control the substitution pattern on the aromatic ring is crucial for tailoring the properties of the final product.

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The versatility of this compound extends to its crucial role as an intermediate in the synthesis of both agrochemicals and pharmaceuticals. ontosight.ai Its derivatives are precursors to a range of bioactive molecules.

In the agrochemical sector, as mentioned previously, it is a key component in the synthesis of phenoxyacetic acid herbicides. patsnap.comgoogle.comgoogle.com These herbicides are vital for weed control in agriculture. The specific substitution patterns on the aromatic ring, which can be achieved through the use of this compound, are critical for their selective herbicidal activity.

In the pharmaceutical industry, this compound derivatives are used to build the core structures of various drugs. ontosight.ai For example, it can be a starting material for the synthesis of compounds with potential anti-inflammatory or antihistaminic properties. ontosight.ai The synthesis of 4-amino-3-chlorophenol, an important pharmaceutical intermediate used in the development of anticancer drugs, can involve intermediates derived from related chlorinated phenols. google.com Furthermore, derivatives of o-chlorophenol have been used to synthesize compounds with potential antimicrobial and anti-inflammatory properties. smolecule.com

Derivatization Strategies for the Creation of Novel Chemical Entities

The reactive nature of this compound allows for a multitude of derivatization strategies, leading to the creation of novel chemical entities with unique properties. nih.gov These strategies often involve targeting the ester linkage or the chlorine substituents.

One common strategy is the aminolysis of the ester group. Reaction with various amines can lead to the formation of corresponding amides, which can then be further modified. Another approach involves the nucleophilic substitution of the chlorine atom on the chloroacetyl group. This allows for the introduction of a wide range of functional groups, such as azides, thiols, or other carbon nucleophiles.

Furthermore, the aromatic chlorine atom can be replaced through various cross-coupling reactions, such as the Suzuki or Chan-Lam-Evans reactions, to introduce new aryl or heteroaryl groups. ethz.ch These derivatization techniques open up a vast chemical space for the design and synthesis of new molecules with potentially valuable applications in materials science, such as in the development of specialized polymers, or in medicinal chemistry for the discovery of new therapeutic agents. evitachem.com

Emerging Research Directions and Future Perspectives for O Chlorophenol Chloroacetate Studies

Development of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of o-chlorophenol chloroacetate (B1199739) has traditionally relied on conventional methods that often involve hazardous solvents and long reaction times. The principles of green chemistry are now guiding the development of more sustainable synthetic routes. uniroma1.itijnc.ir A significant advancement is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. ijamtes.orgresearchgate.net For instance, the synthesis of related phenoxyacetic acid esters, which share a similar synthetic pathway, has been achieved with high efficiency under microwave irradiation. rsc.orgmdpi.com

The classical Williamson ether synthesis approach for a related compound, 2-(2-Chlorophenoxy)acetohydrazide, involves reacting o-chlorophenol with ethyl chloroacetate in acetone (B3395972) with potassium carbonate as a base, requiring heating for 18 hours. smolecule.com Green chemistry alternatives, such as solvent-free microwave-assisted synthesis, represent a major step forward, potentially allowing the direct reaction to proceed in a single, solventless step. smolecule.com

Future research will likely focus on optimizing these green methods for the specific synthesis of o-chlorophenol chloroacetate, exploring alternative energy sources, and utilizing safer, biodegradable solvents. The goal is to develop processes that are not only efficient but also minimize waste and environmental impact. uniroma1.it

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Related Chloro-aromatic Esters

| Parameter | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Microwave-Assisted Synthesis (Green Approach) |

|---|---|---|

| Reaction Time | Typically several hours (e.g., 18-24 hours) ijamtes.orgsmolecule.com | Significantly shorter, often in minutes (e.g., 10-20 minutes) ijamtes.orgresearchgate.net |

| Solvents | Often requires organic solvents like DMF or acetone ijamtes.orgsmolecule.com | Can be performed solvent-free or with minimal green solvents researchgate.netsmolecule.com |

| Energy Consumption | High due to prolonged heating ijamtes.org | Lower due to rapid and targeted heating researchgate.net |

| Byproducts/Waste | Can generate significant solvent and reagent waste | Reduced waste generation uniroma1.it |

| Catalysts | May use catalysts like KI mdpi.com | Can proceed without traditional catalysts or use recyclable ones |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of chemical syntheses, particularly those aiming for green and sustainable outcomes, benefits greatly from real-time analysis. In situ reaction monitoring using advanced spectroscopic techniques offers a powerful tool for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints with high precision. spectroscopyonline.comfrontiersin.org

For the synthesis of this compound, techniques such as Fourier-transform infrared (FT-IR), near-infrared (NIR), and Raman spectroscopy can be employed. spectroscopyonline.com These methods allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction, which can alter the reaction conditions. spectroscopyonline.com For example, an FT-IR probe immersed in the reaction vessel could monitor the disappearance of the characteristic O-H stretching vibration of o-chlorophenol and the appearance of the C=O stretching vibration of the newly formed ester group in this compound.

This real-time data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading, ultimately leading to higher yields, improved purity, and safer process control. spectroscopyonline.com While traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential for final product characterization and the analysis of complex environmental samples, nih.govresearchgate.netmdpi.com in situ spectroscopy provides the dynamic information needed for process optimization. researchgate.net

Table 2: Potential In Situ Spectroscopic Techniques for Monitoring this compound Synthesis

| Spectroscopic Technique | Information Provided | Advantages for In Situ Monitoring |

|---|---|---|

| Mid-Infrared (Mid-IR) Spectroscopy | Changes in functional groups (e.g., O-H, C=O) frontiersin.org | High specificity for chemical bonds, non-destructive. spectroscopyonline.com |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of vibrations | Can penetrate dense or opaque samples, suitable for process environments. spectroscopyonline.com |

| Raman Spectroscopy | Vibrational modes of non-polar bonds (e.g., C-C in the aromatic ring) | Excellent for aqueous solutions, minimal interference from water. spectroscopyonline.com |

Integration of Artificial Intelligence and Machine Learning in Computational Chemical Predictions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid and accurate predictions of molecular properties, thereby accelerating the design of new molecules with desired characteristics. ijnc.iraalto.fi For this compound and its derivatives, these computational tools offer a pathway to predict key attributes before undertaking laborious and resource-intensive laboratory synthesis.

Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can predict various environmental properties of chlorophenols, such as the octanol/water partition coefficient (log K_ow) and the soil sorption coefficient (log K_OC), with high accuracy. mdpi.combohrium.com Furthermore, more advanced three-dimensional QSAR (3D-QSAR) models have been used to design chlorophenol derivatives with potentially lower environmental impact by considering both bioaccumulation and degradation properties. nih.gov

Future research will likely involve the development of bespoke ML models trained on datasets specific to this compound and its analogues. These models could predict a wide range of properties, including:

Toxicity: Predicting potential adverse effects on various organisms.

Biodegradability: Estimating the likelihood and pathways of environmental degradation.

Spectroscopic Properties: Assisting in the identification and characterization of new compounds. aalto.fi

Thermodynamic Properties: Such as the standard enthalpy of formation. mdpi.com

By integrating AI and ML, researchers can perform high-throughput virtual screening of potential derivatives, prioritizing candidates that are both effective for their intended application and environmentally benign. ijnc.ir

Exploration of Novel Catalytic Systems for Directed Transformations

Catalysis is at the heart of modern organic synthesis and environmental remediation. The development of novel catalytic systems for the directed transformation of this compound is a key area of emerging research. This involves two main fronts: catalysts for more efficient synthesis and catalysts for controlled degradation or modification.

In synthesis, research is moving beyond traditional catalysts like potassium iodide mdpi.com towards more sophisticated systems that offer higher selectivity and operate under milder, greener conditions. This could include organocatalysts, biocatalysts, or nano-structured catalysts.

For transformations, the focus is on developing catalysts that can selectively target specific bonds within the this compound molecule. This is particularly relevant for environmental applications, where the goal is often to break down the molecule into less harmful substances. mdpi.com Research has shown the effectiveness of various catalytic systems for the degradation of related chlorophenols:

Modified Activated Carbon: Activated carbon modified with ammonia (B1221849) or metals like vanadium (V) and cobalt (Co) has shown significant catalytic activity in the degradation of o-chlorophenol. mdpi.com

Photocatalysis: Semiconductors such as nickel oxide (NiO), nih.gov lanthanum oxide (La₂O₃), kashanu.ac.ir and graphene oxides nih.gov have been used as photocatalysts to degrade chlorophenols under UV or visible light.

Advanced Oxidation Processes: Systems like phosphomolybdic acid combined with hydrogen peroxide have proven effective in the catalytic oxidation and mineralization of 4-chlorophenol (B41353). bohrium.com

Future work will aim to design catalysts that can, for example, selectively cleave the C-Cl bond while leaving the rest of the molecular structure intact, allowing for its potential reuse or conversion into a more valuable product.

Q & A

Q. What methodologies are recommended for detecting and quantifying o-chlorophenol chloroacetate in environmental samples?

A label-free electrochemical system using a functionalized carbon nanotube/rhodamine B-modified glassy carbon electrode (f-CNTs/RhB/GCE) provides high sensitivity for detecting o-chlorophenol. The system integrates physicochemical and biological monitoring, achieving a linear range of 0.05–125.0 μM and a detection limit (LOD) of 0.028 μM (S/N = 3). This method also enables toxicity assessment via HepG2 cell viability analysis, with an IC50 of 512.86 μM, outperforming traditional MTT assays .

Q. How can synthesis of chloroacetate derivatives be optimized for higher yields?

Optimizing reaction parameters such as catalyst type, temperature, and solvent is critical. For example, adding chloroacetic acid during the synthesis of 4,4'-bis(chloromethyl)biphenyl reduced reaction time and catalyst usage, achieving >70% yield . Similarly, vapor-liquid equilibrium (VLE) data for isopropyl chloroacetate mixtures (e.g., with isopropanol or benzene) can guide distillation-based purification. The NRTL, Wilson, and UNIQUAC models effectively correlate experimental VLE data (RMSD < 0.58 K for temperature) .

Q. What are the primary toxicity mechanisms of this compound?

o-Chlorophenol exhibits carcinogenic and mutagenic properties due to its ability to generate reactive oxygen species (ROS) and disrupt cellular DNA. In vitro studies using HepG2 cells show dose-dependent cytotoxicity, with electrochemical systems detecting guanine/xanthine oxidation signals correlating with cell viability . Chronic exposure in animal models links chlorophenols to hepatic and renal damage .

Q. What safety protocols are essential when handling chloroacetate compounds?

Sodium chloroacetate, a common derivative, requires strict PPE (gloves, goggles) due to its toxicity and irritancy. Storage should avoid heat/light exposure to prevent decomposition. Analytical methods like GHS-compliant SDS documentation and ZDHC MRSL compliance checks are critical for safe laboratory use .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with chloroacetate substrates, and what are their kinetic parameters?

Q. How can thermodynamic models resolve contradictions in vapor-liquid equilibrium (VLE) data during chloroacetate purification?

For isopropyl chloroacetate mixtures, inconsistencies in VLE data (e.g., activity coefficients) are resolved using the NRTL, Wilson, and UNIQUAC models. These account for non-ideal behavior in binary systems (e.g., chloroacetate + cyclohexane), with root-mean-square deviations <0.0066 for vapor-phase mole fractions .

Q. What analytical techniques resolve structural ambiguities in o-chlorophenol derivatives?

Temperature-dependent NMR chemical shift analysis clarifies intramolecular hydrogen bonding in o-chlorophenol. For example, the equation δm = 153.6 + (6.83 × 10<sup>−2</sup>)T + (2.00 × 10<sup>−4</sup>)T² (in c.p.s.) quantifies shifts for o-chlorophenol, aiding structural validation .

Q. How do enzyme-based assays compare to electrochemical methods in toxicity profiling?

Chloroacetate esterase staining detects polymorphonuclear leukocytes (PMNL) in hepatic tissue with 94.58% correlation to cell viability assays. However, electrochemical systems (e.g., f-CNTs/RhB/GCE) offer higher sensitivity (IC50 = 512.86 μM vs. 616.60 μM for MTT) and dual functionality (quantification + toxicity assessment) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the efficiency of hydrolytic dehalogenases toward chloroacetate?

Discrepancies arise from substrate specificity and assay conditions. For instance, Rsc1362’s high kcat/low KM for chloroacetate contrasts with PA0810’s preference for iodoacetate. pH optima (e.g., PA0810 activity peaks at pH 9.5) further explain variability .

Q. How can environmental monitoring data be reconciled with lab-based toxicity studies?

Electrochemical systems bridge this gap by combining real-time o-chlorophenol quantification (0.05–125.0 μM) with cell-based toxicity metrics. Discrepancies in IC50 values (e.g., 512.86 μM vs. 616.60 μM) highlight the need for integrated methods that account for matrix effects in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.